molecular formula C17H21NO3 B5467697 3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5467697
M. Wt: 287.35 g/mol
InChI Key: SOXODUANAZANAK-UHFFFAOYSA-N
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Description

3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as PAC, is a bicyclic amino acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. PAC is a chiral compound with two enantiomers, (R)-PAC and (S)-PAC, and has been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to interact with G protein-coupled receptors and ion channels, which may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its high purity and yield. The synthesis method for this compound has been optimized to achieve high yields and purity, which makes it a reliable and consistent compound for use in experiments. However, one limitation of using this compound is its cost. This compound is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. One area of research is the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with molecular targets in the body. Another future direction is the development of more efficient and cost-effective synthesis methods for this compound. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and to advance the field of synthetic chemistry.

Synthesis Methods

The synthesis of 3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 1-phenylethylamine with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been investigated for its potential therapeutic applications in various scientific research studies. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals.

properties

IUPAC Name

3-(1-phenylethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-10(11-5-3-2-4-6-11)18-16(19)14-12-7-8-13(9-12)15(14)17(20)21/h2-6,10,12-15H,7-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXODUANAZANAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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